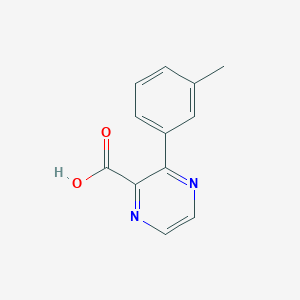
3-m-Tolyl-pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-m-Tolyl-pyrazine-2-carboxylic acid is an organic compound that belongs to the pyrazine family. Pyrazines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 4 of the six-membered ring. This compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the pyrazine ring at the 3-position and a carboxylic acid group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-m-Tolyl-pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with a tolyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of the tolyl group with a halogenated pyrazine-2-carboxylic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-m-Tolyl-pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the tolyl moiety can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-carboxy-pyrazine-2-carboxylic acid.
Reduction: Formation of 3-m-Tolyl-pyrazine-2-methanol or 3-m-Tolyl-pyrazine-2-carbaldehyde.
Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-m-Tolyl-pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-m-Tolyl-pyrazine-2-carboxylic acid in biological systems is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its structural similarity to pyrazinamide suggests that it may inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core structure.
3-Phenyl-pyrazine-2-carboxylic acid: Another derivative with a phenyl group instead of a tolyl group.
2,3-Pyrazinedicarboxylic acid: A compound with two carboxylic acid groups on the pyrazine ring.
Uniqueness
3-m-Tolyl-pyrazine-2-carboxylic acid is unique due to the presence of the tolyl group, which imparts distinct chemical and biological properties. The methyl group on the tolyl moiety can influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
3-(3-methylphenyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-3-2-4-9(7-8)10-11(12(15)16)14-6-5-13-10/h2-7H,1H3,(H,15,16) |
Clé InChI |
IMKZWUOBKVALKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC=CN=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
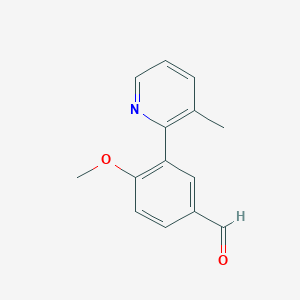
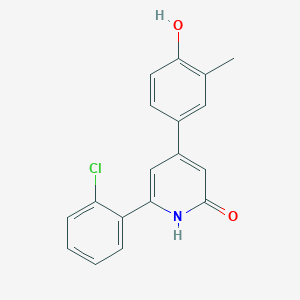
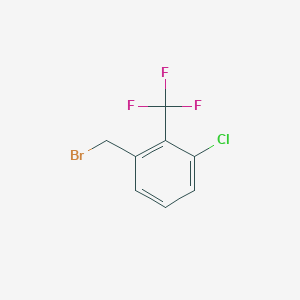

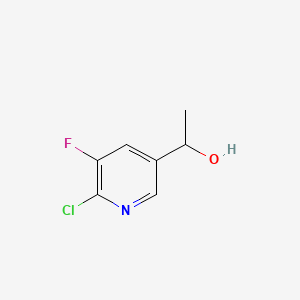
![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13937589.png)
